molecular formula C22H22N4O4 B6541548 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1058423-34-9

3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Cat. No. B6541548
CAS RN: 1058423-34-9
M. Wt: 406.4 g/mol
InChI Key: OHBBOXDMTNLWQJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a piperazine ring, and a pyrimidinone ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound’s structure suggests it could exhibit interesting chemical properties. The furan ring is a heterocyclic compound that can participate in aromatic stacking interactions. The piperazine ring is a common motif in pharmaceuticals and could contribute to the compound’s biological activity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Scientific Research Applications

Antiproliferative and Antioxidant Activities

This compound, due to its furan-based structure, could potentially have antiproliferative and antioxidant activities . Furan-based compounds have been studied for their potential in developing new drug agents . For instance, some furan-based thiosemicarbazides and 1,2,4-triazoles have shown promising antiproliferative activity against the cervical (HeLa) cancer cell line .

Anti-tubercular Agents

Compounds with similar structures, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It’s possible that “F5228-0201” could have similar applications.

Antibacterial Activities

Chalcones, which are structurally similar to “F5228-0201”, have been researched for their wide range of biological activities, including antibacterial properties . Therefore, “F5228-0201” might also have potential antibacterial applications.

Antimalarial Activities

Chalcones have also been studied for their antimalarial properties . Given the structural similarity, “F5228-0201” could potentially be used in antimalarial research.

Antiviral Activities

Again, due to the structural similarity to chalcones, “F5228-0201” could potentially have antiviral properties .

Anti-inflammatory and Analgesic Activities

Chalcones have been researched for their anti-inflammatory and analgesic activities . “F5228-0201” might also have potential in these areas.

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, if it’s being studied as a potential pharmaceutical, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with the compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include exploring its potential uses in fields like pharmaceuticals or materials science, studying its reactivity to develop new synthetic methods, or investigating its physical properties to better understand its behavior .

properties

IUPAC Name

3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-16-4-6-17(7-5-16)18-13-20(27)26(15-23-18)14-21(28)24-8-10-25(11-9-24)22(29)19-3-2-12-30-19/h2-7,12-13,15H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBBOXDMTNLWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one

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